1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Overview
Description
1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a naphthalen-2-ol moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the nitration of a naphthalene derivative followed by amination and subsequent methylation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise pH adjustments. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:
1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride: This compound has a similar structure but with the nitro group in a different position, leading to different reactivity and applications.
1-[Amino-(3-nitro-phenyl)-methyl]-benzene: This compound lacks the naphthalen-2-ol moiety, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[amino-(3-nitrophenyl)methyl]naphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3.ClH/c18-17(12-5-3-6-13(10-12)19(21)22)16-14-7-2-1-4-11(14)8-9-15(16)20;/h1-10,17,20H,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNNAHZJEWWJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)[N+](=O)[O-])N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588729 | |
Record name | 1-[Amino(3-nitrophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170637-51-0 | |
Record name | 1-[Amino(3-nitrophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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